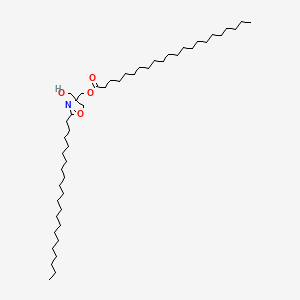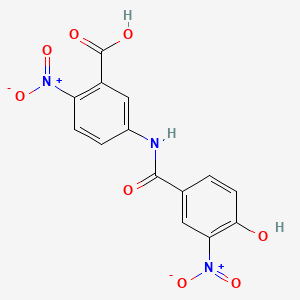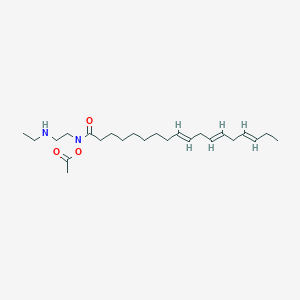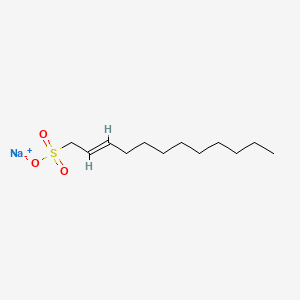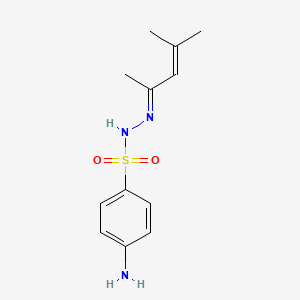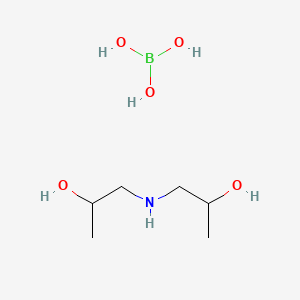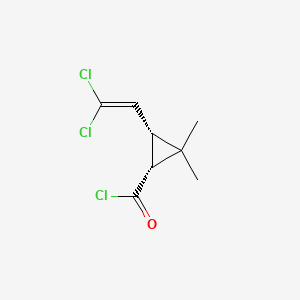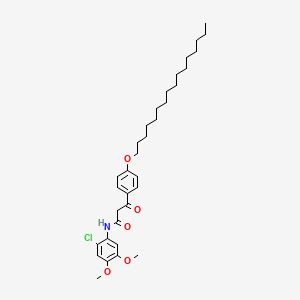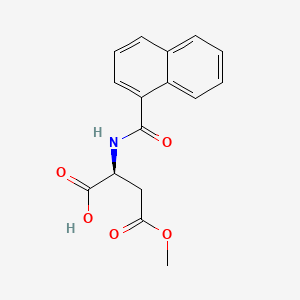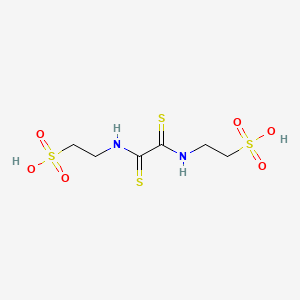![molecular formula C30H27Br6P B12679058 [[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide CAS No. 83929-72-0](/img/structure/B12679058.png)
[[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide is a complex organophosphorus compound. It is characterized by the presence of multiple bromomethyl groups attached to a phenyl ring, which is further bonded to a triphenylphosphonium moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a bromomethyl-substituted benzyl halide. The reaction is usually carried out in the presence of a polar organic solvent such as tetrahydrofuran (THF) at elevated temperatures. Microwave irradiation has also been employed to enhance the reaction efficiency, yielding the desired product in high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
化学反応の分析
Types of Reactions
[[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles, leading to the formation of new carbon-phosphorus bonds.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.
Elimination Reactions: Under certain conditions, elimination of hydrogen bromide can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like butyllithium for deprotonation, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with nucleophiles can yield a variety of phosphonium salts, while oxidation reactions may produce phosphine oxides.
科学的研究の応用
Chemistry
In chemistry, [[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide is used as a precursor for the synthesis of other organophosphorus compounds. It is also employed in Wittig reactions to generate alkenes from carbonyl compounds .
Biology and Medicine
It can be used as a mitochondrial targeting agent, delivering therapeutic agents directly to the mitochondria .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique reactivity makes it valuable for the synthesis of complex organic molecules.
作用機序
The mechanism of action of [[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide involves its interaction with various molecular targets. The triphenylphosphonium moiety facilitates its uptake by mitochondria, where it can exert its effects. The bromomethyl groups can undergo nucleophilic substitution, leading to the formation of new chemical bonds and the release of bromide ions .
類似化合物との比較
Similar Compounds
Methyltriphenylphosphonium Bromide: This compound is structurally similar but lacks the multiple bromomethyl groups.
Benzyltriphenylphosphonium Bromide: Similar in structure but with a benzyl group instead of the pentakis(bromomethyl)phenyl group.
Uniqueness
[[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide is unique due to the presence of multiple bromomethyl groups, which enhance its reactivity and versatility in chemical transformations. This makes it a valuable compound for advanced synthetic applications and research.
特性
CAS番号 |
83929-72-0 |
|---|---|
分子式 |
C30H27Br6P |
分子量 |
897.9 g/mol |
IUPAC名 |
[2,3,4,5,6-pentakis(bromomethyl)phenyl]methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C30H27Br5P.BrH/c31-16-25-26(17-32)28(19-34)30(29(20-35)27(25)18-33)21-36(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24;/h1-15H,16-21H2;1H/q+1;/p-1 |
InChIキー |
VYSBPBFVWUKOFT-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[P+](CC2=C(C(=C(C(=C2CBr)CBr)CBr)CBr)CBr)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



